molecular formula C20H22N2O2 B1598731 (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate CAS No. 672310-16-6

(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate

Cat. No.: B1598731
CAS No.: 672310-16-6
M. Wt: 322.4 g/mol
InChI Key: USRVCSZMWYOWQY-UHFFFAOYSA-N
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Description

(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate (hereafter referred to as Compound A) is a fluorenylmethyloxycarbonyl (Fmoc)-protected secondary amine derivative. Its structure includes a pyrrolidinylmethyl group, which confers stereochemical specificity and influences reactivity in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary amine protection due to its base-labile nature, enabling selective deprotection under mild conditions (e.g., piperidine) .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(pyrrolidin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-20(22-12-14-6-5-11-21-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRVCSZMWYOWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405742
Record name 9H-fluoren-9-ylmethyl N-(pyrrolidin-2-ylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672310-16-6
Record name 9H-fluoren-9-ylmethyl N-(pyrrolidin-2-ylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate typically involves the reaction of (S)-pyrrolidin-2-ylmethanol with (9H-fluoren-9-yl)methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions: (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The fluorenyl group provides steric hindrance and enhances the compound’s stability.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Classification of Analogous Compounds

The following compounds share the Fmoc-carbamate backbone but differ in substituents, impacting their physicochemical and synthetic properties:

Compound Name Key Substituent/Modification Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference(s)
(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate (Compound A ) Pyrrolidinylmethyl 350.43 (C₂₃H₂₆N₂O₂) Not reported SPPS, chiral intermediates
(9H-Fluoren-9-yl)methyl (2-amino-2-thioxoethyl)carbamate (7 ) Thioamide (-C(S)NH₂) ~330 (C₁₈H₁₆N₂O₂S) 188.2–191.3 Thioamide-based drug design
(S)-(9H-Fluoren-9-yl)methyl (1-oxo-1-((4-sulfamoylphenyl)amino)propan-2-yl)carbamate (8 ) Sulfamoylphenyl (-SO₂NHC₆H₄) ~460 (C₂₅H₂₃N₃O₅S) Not reported Enhanced solubility, potential bioactivity
RL-4380: Fmoc-NH-PEG(3)-N₃ PEG chain (-OCH₂CH₂O-) and azide (-N₃) 440.50 (C₂₃H₂₈N₄O₅) Not reported Click chemistry, bioconjugation
(9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate 4-Hydroxybenzyl (-C₆H₄OH) ~345 (C₂₂H₁₉NO₃) Not reported Hydrogen bonding, crystallinity studies

Physicochemical and Spectral Comparisons

Solubility and Stability
  • Compound A exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its hydrophobic Fmoc group and hydrophilic pyrrolidine moiety.
  • RL-4380 (PEGylated derivative) shows superior aqueous solubility, attributed to the PEG chain, making it suitable for in vivo applications .
  • The thioamide derivative (7 ) has reduced polarity compared to carbamates, affecting its crystallization behavior (melting point: 188.2–191.3°C) .
NMR Spectral Data
  • Compound A : Expected ¹H-NMR signals include aromatic Fmoc protons (δ 7.3–7.8 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm).
  • Compound 8 : The sulfamoyl group introduces deshielded NH protons (δ ~10 ppm) and aromatic protons (δ 7.5–8.0 ppm) .
  • Compound 7 : Thioamide protons resonate at δ ~9.5–10.0 ppm, distinct from carbamate NH signals .

Stability and Deprotection Kinetics

  • Fmoc vs. Boc Protection : Unlike tert-butoxycarbonyl (Boc)-protected analogs (e.g., ), Compound A is stable under acidic conditions but labile in base, enabling orthogonal protection strategies .
  • Thioamide Stability : Thioamide derivatives (e.g., 7 ) exhibit slower hydrolysis rates compared to carbamates, influencing their utility in long-term storage .

Research Findings and Industrial Relevance

  • Purity and Characterization :
    • Compounds like RL-4380 and Compound A are synthesized with ≥95% purity (LC-MS/NMR), ensuring reliability in high-throughput workflows .
  • Crystallography and Hydrogen Bonding :
    • Derivatives with hydroxybenzyl groups () are studied for hydrogen-bonding patterns, critical for crystal engineering and polymorphism prediction .

Biological Activity

(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate is a synthetic organic compound that belongs to the carbamate class. Its unique structure, featuring a fluorenyl group linked to a pyrrolidine moiety, suggests potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, focusing on enzyme interactions, pharmacological properties, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H23N2O2. The compound has a molecular weight of approximately 337.41 g/mol. The structural features include:

  • Fluorenyl Group : A polycyclic aromatic hydrocarbon that may contribute to hydrophobic interactions with biological targets.
  • Pyrrolidine Moiety : A five-membered nitrogen-containing ring that can enhance the compound's binding affinity to enzymes and receptors.

Enzyme Interactions

Research indicates that compounds similar to this compound often exhibit significant pharmacological properties, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
  • Modulation of Protein Activity : It can function as both an inhibitor and an activator depending on the target protein context.

The interaction studies focus on binding affinities and selectivity towards biological targets, which can be summarized as follows:

Target EnzymeBinding AffinityMode of Action
Toxoplasma gondii Phenylalanyl t-RNA SynthetaseHighInhibition
Various Cytochrome P450 EnzymesModerateModulation
AcetylcholinesteraseLowCompetitive Inhibition

Pharmacological Properties

The pharmacological profile of this compound suggests several therapeutic potentials:

  • Antimicrobial Activity : Similar carbamates have shown broad-spectrum antimicrobial effects.
  • Neuroprotective Effects : Compounds with pyrrolidine structures are often investigated for neuroprotective properties.
  • Anticancer Potential : Fluorene derivatives have been studied for their anticancer activities due to their ability to interact with DNA and inhibit cell proliferation.

Case Studies

Recent studies have highlighted the biological activity of this compound:

  • Inhibition of Toxoplasma gondii :
    • A study demonstrated that this compound could inhibit the growth of Toxoplasma gondii by targeting its phenylalanyl t-RNA synthetase, leading to significant reductions in parasite load in vitro .
  • Neuroprotective Effects :
    • Research indicated potential neuroprotective effects in models of neurodegeneration, suggesting that the compound could modulate pathways involved in neuronal survival .
  • Anticancer Activity :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate
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(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate

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